N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
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Properties
IUPAC Name |
N-[2-[6-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N6O2S/c24-23(25,26)16-6-8-17(9-7-16)28-20(33)14-35-21-11-10-18-29-30-19(32(18)31-21)12-13-27-22(34)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,27,34)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFUIRIDPDJRTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article discusses its synthesis, structure-activity relationships (SAR), and various biological effects based on recent research findings.
Synthesis and Structure
The synthesis of this compound involves multiple steps, including the formation of the triazole and pyridazine rings. The key synthetic route includes the reaction of 4-(trifluoromethyl)phenyl isocyanate with specific amine derivatives to create the desired benzamide structure. The compound's molecular weight is approximately 444.5 g/mol, and its structure features several pharmacophores that contribute to its biological activity.
Anticancer Activity
Recent studies indicate that derivatives of triazolo compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 1.1 to 18.8 µM against different cancer cell lines, indicating potent anticancer properties .
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving the HepG2 liver cancer cell line, derivatives of triazolo compounds demonstrated significant inhibition of cell proliferation with IC50 values lower than those of established chemotherapeutics like cisplatin . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Several derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. For example, certain synthesized triazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 26.46 µg/mL against Mycobacterium smegmatis .
| Compound | Target | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | E. coli | 15 |
| Triazole Derivative B | S. aureus | 20 |
| N-(2-(6-((...) | M. smegmatis | 26.46 |
Enzyme Inhibition
In addition to anticancer and antimicrobial activities, this compound has been investigated for its potential as an enzyme inhibitor. Studies have highlighted its ability to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial in various physiological processes .
Structure–Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the trifluoromethyl group and variations in the benzamide moiety have shown to enhance potency significantly. For instance:
- Trifluoromethyl Substitution : This group has been linked to increased lipophilicity and improved interaction with target proteins.
- Amino Group Variations : Changes in the amino substituents have resulted in varying degrees of cytotoxicity across different cancer cell lines.
Scientific Research Applications
Antimicrobial Properties
- Antibacterial Activity : Compounds containing triazole and pyridazine derivatives have shown significant antibacterial effects against various strains of bacteria. For instance, 1,2,4-triazole derivatives have been reported to exhibit high activity against both drug-sensitive and drug-resistant Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The incorporation of a trifluoromethyl group is believed to enhance this activity by improving membrane permeability.
- Antifungal Activity : Similar derivatives have also demonstrated antifungal properties. The 1,2,4-triazole scaffold is well-known for its efficacy against fungal infections due to its ability to inhibit ergosterol biosynthesis . This makes compounds like N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide promising candidates for antifungal drug development.
Anticancer Potential
Research has indicated that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies suggest that compounds with similar structures may interfere with various cellular pathways involved in cancer progression . For example, triazole-thione derivatives have shown chemopreventive effects against different cancer cell lines .
Pharmacological Applications
- Neurological Disorders : Compounds featuring triazole rings have been investigated for their neuroprotective effects. Some studies highlight their potential as anticonvulsants or neuroprotectants due to their ability to modulate neurotransmitter systems .
- Anti-inflammatory Effects : Certain triazole derivatives have been explored for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes that contribute to chronic inflammation .
- Antiviral Activity : There is emerging evidence that triazole-based compounds can exhibit antiviral properties by targeting viral replication processes . This opens avenues for developing antiviral medications.
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various triazole derivatives, one compound demonstrated an EC50 value significantly lower than standard antibiotics against Escherichia coli and Pseudomonas aeruginosa. The structure-activity relationship (SAR) indicated that the presence of electron-withdrawing groups like trifluoromethyl substantially enhanced antibacterial activity .
Case Study 2: Anticancer Activity
Another study focused on the anticancer activity of triazolo-pyridazine derivatives showed promising results in vitro against several cancer cell lines. The compound induced apoptosis through mitochondrial pathways and inhibited cell proliferation effectively .
Q & A
Basic: What are the key steps and challenges in synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyridazine core, followed by functionalization of the thioether and benzamide moieties. Key steps include:
- Step 1: Cyclocondensation of hydrazine derivatives with pyridazine precursors to form the triazolopyridazine scaffold .
- Step 2: Thiol-alkylation reactions to introduce the 2-oxoethylthio group, requiring precise pH control (pH 7–8) and catalysts like triethylamine .
- Step 3: Amide coupling (e.g., via HATU or EDC/NHS) to attach the benzamide and 4-(trifluoromethyl)phenylamino groups .
Challenges:
- Low yields due to steric hindrance from the trifluoromethyl group; optimization via solvent selection (e.g., DMF or THF) is critical .
- Purification difficulties caused by byproducts; reversed-phase HPLC or column chromatography is recommended .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
Characterization requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy: H and C NMR confirm regiochemistry of the triazole ring and substitution patterns (e.g., trifluoromethyl group at δ ~110–120 ppm in F NMR) .
- Mass Spectrometry (HRMS): Validates molecular weight (expected ~500–550 g/mol) and fragmentation patterns .
- HPLC-PDA: Assesses purity (>95% required for biological assays); C18 columns with acetonitrile/water gradients are standard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
